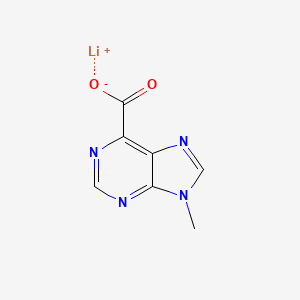

Lithium 9-methyl-9H-purine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium 9-methyl-9H-purine-6-carboxylate is a chemical compound with the CAS Number: 2361644-24-6 . It has a molecular weight of 184.08 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6N4O2.Li/c1-11-3-10-4-5 (7 (12)13)8-2-9-6 (4)11;/h2-3H,1H3, (H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Applications De Recherche Scientifique

Adenosine Kinase Inhibition

Lithium 9-methyl-9H-purine-6-carboxylate, as a purine derivative, has shown potential applications in the inhibition of adenosine kinase. Research by Bookser et al. (2005) developed methods for substituting arylamines for halogens in purine nucleosides, leading to potent adenosine kinase inhibitors (AKIs). This property is significant as AKIs have therapeutic potential, indicating the compound's relevance in biomedical research related to energy metabolism and neurological disorders (Bookser et al., 2005).

Polymerization Catalysts

The compound's lithium component finds applications in polymer science, particularly in the ring-opening polymerization of cyclic esters. Dean et al. (2013) highlighted the use of lithium-based compounds as catalysts for polymerization processes, demonstrating the versatility of lithium in facilitating the synthesis of biodegradable polymers (Dean et al., 2013).

Battery Technologies

Lithium is crucial in the development of rechargeable battery technologies. Studies like those by Xu et al. (2014) investigate lithium metal anodes for their high theoretical capacity and low electrochemical potential, highlighting the material's importance in advancing energy storage solutions (Xu et al., 2014).

Aging and Neuroprotection

Research on lithium's effects on aging and neuroprotection, as studied by McColl et al. (2008), points to its application in extending longevity and modulating gene expression related to nucleosome functions. This suggests lithium's potential in age-related and neurodegenerative diseases (McColl et al., 2008).

Electrolyte Degradation Mechanisms

Gachot et al. (2008) examined the degradation mechanisms of carbonate-based electrolytes in Li batteries, providing insights into the stability and performance of lithium-containing batteries. This research contributes to the optimization of battery electrolytes for longer life and safety (Gachot et al., 2008).

Lithium Fluoride Coatings

The development of lithium fluoride coatings for lithium anodes to enhance battery safety and performance is another area of application. Lin et al. (2017) demonstrated the use of nonhazardous gaseous reagents to create uniform LiF coatings, indicating advances in lithium battery technologies (Lin et al., 2017).

Selective Detection of Explosives

Kim et al. (2013) explored the use of lithium-based metal-organic frameworks for the selective detection of explosive nitroaromatic compounds, showcasing the compound's potential in security and environmental monitoring applications (Kim et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

lithium;9-methylpurine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.Li/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQSXETXKGZVRJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=NC2=C(N=CN=C21)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,4-Difluorophenoxy)phenyl]methanol](/img/structure/B2939223.png)

![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)

![3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2939238.png)

![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B2939239.png)

![Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2939241.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2939244.png)